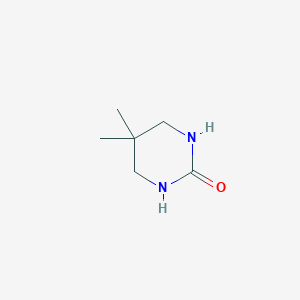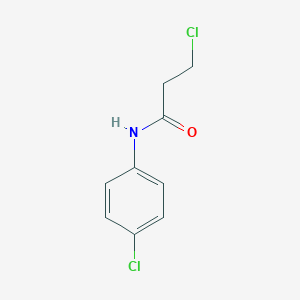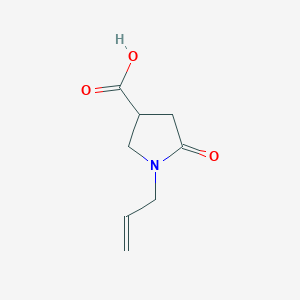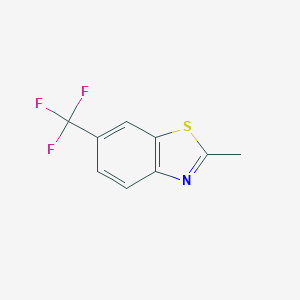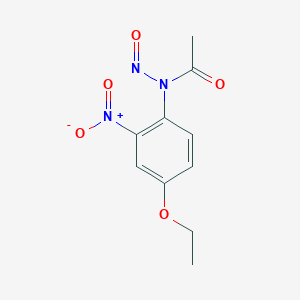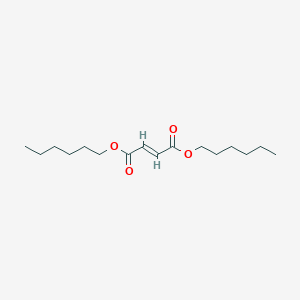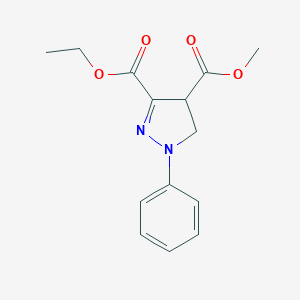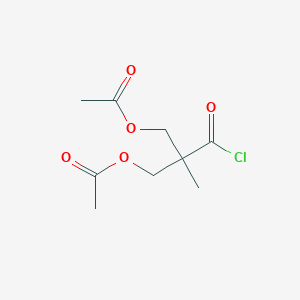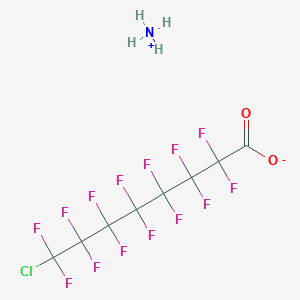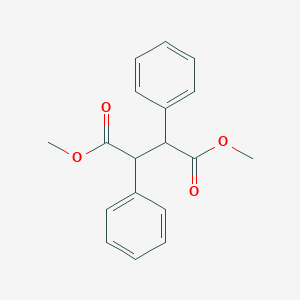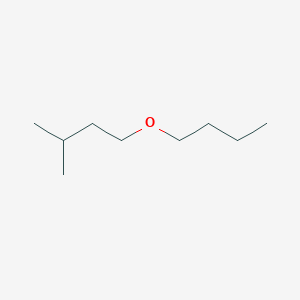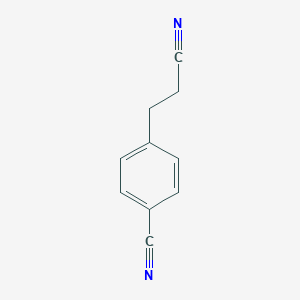
4-(2-Cyanoethyl)benzonitrile
Vue d'ensemble
Description
4-(2-Cyanoethyl)benzonitrile (CEBN) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including as a building block for the synthesis of other compounds, as a fluorescent probe, and as a tool for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(2-Cyanoethyl)benzonitrile is not fully understood, but it is believed to interact with proteins and lipids in a variety of ways. 4-(2-Cyanoethyl)benzonitrile can bind to hydrophobic pockets in proteins, altering their conformation and function. It can also insert into lipid bilayers, altering their properties and potentially affecting membrane-associated proteins.
Effets Biochimiques Et Physiologiques
4-(2-Cyanoethyl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to activate others, such as phospholipase A2. 4-(2-Cyanoethyl)benzonitrile has also been shown to alter the properties of lipid bilayers, potentially affecting membrane-associated proteins. In vivo studies have shown that 4-(2-Cyanoethyl)benzonitrile can affect the behavior of animals, such as altering locomotor activity and inducing seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(2-Cyanoethyl)benzonitrile in lab experiments is its versatility. It can be used in a wide range of applications, from studying protein-ligand interactions to altering the properties of lipid bilayers. Additionally, 4-(2-Cyanoethyl)benzonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-(2-Cyanoethyl)benzonitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-(2-Cyanoethyl)benzonitrile can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for further research on 4-(2-Cyanoethyl)benzonitrile. One area of interest is the development of 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Cyanoethyl)benzonitrile and its effects on lipid bilayers and membrane-associated proteins. Finally, there is potential for the use of 4-(2-Cyanoethyl)benzonitrile in drug discovery, as it has been shown to interact with a variety of proteins and enzymes.
Applications De Recherche Scientifique
4-(2-Cyanoethyl)benzonitrile has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for studying protein-ligand interactions. 4-(2-Cyanoethyl)benzonitrile can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or binding affinity. 4-(2-Cyanoethyl)benzonitrile has also been used as a building block for the synthesis of other compounds, such as 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, 4-(2-Cyanoethyl)benzonitrile has been used as a tool for studying the properties of lipid bilayers, as it can insert into the hydrophobic region of the bilayer and alter its properties.
Propriétés
Numéro CAS |
18176-72-2 |
|---|---|
Nom du produit |
4-(2-Cyanoethyl)benzonitrile |
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-(2-cyanoethyl)benzonitrile |
InChI |
InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2 |
Clé InChI |
RVBBVUHBMANOJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC#N)C#N |
SMILES canonique |
C1=CC(=CC=C1CCC#N)C#N |
Autres numéros CAS |
18176-72-2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

